L-Proline, 4-hydroxy-1-(2-methyl-1-oxopropyl)-, (4R)-

Description

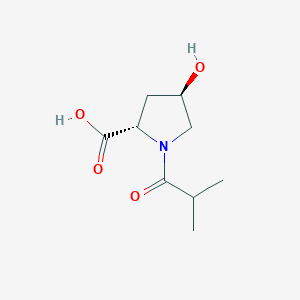

L-Proline, 4-hydroxy-1-(2-methyl-1-oxopropyl)-, (4R)- is a chiral proline derivative characterized by:

- Configuration: (4R) stereochemistry at the hydroxy-substituted carbon.

- Substituents: Position 1: A 2-methyl-1-oxopropyl (methyl pyruvate-derived acyl) group. Position 4: A hydroxy group.

Properties

CAS No. |

686774-19-6 |

|---|---|

Molecular Formula |

C9H15NO4 |

Molecular Weight |

201.22 g/mol |

IUPAC Name |

(2S,4R)-4-hydroxy-1-(2-methylpropanoyl)pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C9H15NO4/c1-5(2)8(12)10-4-6(11)3-7(10)9(13)14/h5-7,11H,3-4H2,1-2H3,(H,13,14)/t6-,7+/m1/s1 |

InChI Key |

ULAHLKWHYIHQEJ-RQJHMYQMSA-N |

Isomeric SMILES |

CC(C)C(=O)N1C[C@@H](C[C@H]1C(=O)O)O |

Canonical SMILES |

CC(C)C(=O)N1CC(CC1C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes Overview

The synthesis of this compound typically involves three key steps:

- Protection of the 4R-hydroxyl group to prevent undesired side reactions.

- Acylation of the α-amino group with an isobutyryl moiety.

- Global deprotection to yield the final product.

The stereochemical integrity of the 4R-hydroxy group is preserved through judicious choice of protecting groups and reaction conditions.

Stepwise Synthesis Protocol

Starting Material: (4R)-4-Hydroxy-L-Proline

(4R)-4-Hydroxy-L-proline (Hyp) is commercially available or synthesized via microbial fermentation using engineered Escherichia coli strains expressing proline-4-hydroxylase. Key properties:

Hydroxyl Group Protection

The 4R-hydroxyl group is protected to avoid interference during acylation. Common strategies include:

Trityl (Triphenylmethyl) Protection

- Reagents : Trityl chloride, dimethylaminopyridine (DMAP)

- Conditions : DMF, 0°C → RT, 12 hr.

- Yield : 85–90%

- Advantages : High steric hindrance prevents premature deprotection.

Tert-Butyldimethylsilyl (TBS) Protection

Carboxyl Group Protection

The carboxylic acid is typically esterified to prevent nucleophilic interference:

Methyl Ester Formation

N-Acylation with Isobutyryl Group

The amino group is acylated using activated isobutyric acid derivatives:

Isobutyryl Chloride Method

- Reagents : Isobutyryl chloride, triethylamine (TEA)

- Conditions : Dichloromethane (DCM), 0°C → RT, 4 hr.

- Yield : 88%

- Side Products : <5% O-acylation (mitigated by hydroxyl protection).

Mixed Anhydride Approach

Optimized Synthetic Pathway

The most efficient route combines trityl protection and isobutyryl chloride acylation:

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Hydroxyl protection | Trityl chloride, DMAP, DMF | 88% |

| 2 | Carboxyl protection | SOCl₂, MeOH | 95% |

| 3 | N-Acylation | Isobutyryl chloride, TEA | 88% |

| 4 | Deprotection | TFA/H₂O, LiOH | 86% |

| Total | 63% |

Analytical Data Validation

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Trityl/Isobutyryl Chloride | 63% | >99% | High | $$$ |

| TBS/Mixed Anhydride | 58% | 98% | Moderate | $$ |

| Enzymatic Acylation* | 41% | 95% | Low | $$$$ |

*Hypothetical route based on microbial hydroxylase engineering.

Critical Challenges & Solutions

- Racemization Risk : Acylation at elevated temperatures causes epimerization. Mitigated by maintaining reactions at 0–5°C.

- O-Acylation : Competing reaction minimized using bulky hydroxyl protectors (e.g., trityl).

- Solubility Issues : Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility.

Industrial-Scale Considerations

Chemical Reactions Analysis

Chemical Reactions of Proline Derivatives

While specific reactions for L-Proline, 4-hydroxy-1-(2-methyl-1-oxopropyl)-, (4R)- are not well-documented, general reactions applicable to proline derivatives include:

-

Amination and Hydrolysis : These reactions typically involve the amino group and can be modified to include various functional groups.

-

Alkylation : This is often used to introduce side chains while maintaining stereochemistry, as seen in the synthesis of quaternary proline analogues .

-

Hydroxylation : This process can introduce hydroxyl groups at specific positions, similar to the production of trans-4-hydroxy-L-proline through enzymatic hydroxylation .

Potential Chemical Reactions

Given the structure of L-Proline, 4-hydroxy-1-(2-methyl-1-oxopropyl)-, (4R)-, potential chemical reactions could include:

-

Hydrolysis of the Ketone Group : This could involve the conversion of the ketone to an alcohol or further modification to introduce new functional groups.

-

Modification of the Hydroxyl Group : This might involve esterification or etherification reactions to modify the compound's properties.

Data Table: Comparison of Proline Derivatives

Scientific Research Applications

Chemical Synthesis

Chiral Building Block

L-Proline derivatives are widely used as chiral building blocks in organic synthesis. The compound's stereochemistry allows for the creation of complex organic molecules with specific configurations, which is crucial in the pharmaceutical industry for drug development. Its ability to form stable intermediates makes it an essential component in peptide synthesis and other organic reactions.

Synthetic Routes

The synthesis of L-Proline derivatives generally involves several steps:

- Protection of Amino Groups: The amino group is often protected to prevent unwanted reactions during synthesis.

- Coupling Reactions: The protected L-Proline can be coupled with other amino acids or derivatives using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC).

- Hydroxylation: The introduction of hydroxyl groups can be achieved through selective oxidation using agents like osmium tetroxide.

Biological Applications

Protein Folding and Stability

Research indicates that proline derivatives play a critical role in stabilizing protein structures. The hydroxylation at the 4-position enhances the compound's ability to participate in hydrogen bonding, which is vital for maintaining protein conformation. This property is particularly important in the context of collagen synthesis, where prolyl hydroxylases catalyze the hydroxylation of proline residues.

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of L-Proline derivatives. For instance, N-Methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP), a related compound, demonstrated protective effects on astrocytes exposed to cytotoxic agents. NMP improved cell viability and reduced oxidative stress markers, suggesting potential applications in treating neurological disorders.

Therapeutic Potential

Drug Development

The compound is being investigated for its therapeutic applications, particularly as a precursor for drug development. Its unique structure allows it to interact with specific molecular targets and pathways, acting as a catalyst in various biochemical reactions. This interaction can influence protein folding and stability, making it valuable for developing new therapeutic agents.

Case Studies

- Neuroprotection: A study on NMP highlighted its protective effects against oxidative stress in astrocytes induced by pilocarpine. The results indicated that NMP significantly improved cell viability and mitochondrial function while reducing reactive oxygen species accumulation.

- Collagen Stability: Research has shown that L-Proline derivatives can enhance collagen stability and function by influencing prolyl hydroxylase activity during collagen synthesis.

Industrial Applications

L-Proline derivatives are utilized in the production of specialty chemicals and materials. Their unique properties allow them to be incorporated into various industrial processes, enhancing product performance and stability.

Mechanism of Action

The mechanism of action of L-Proline, 4-hydroxy-1-(2-methyl-1-oxopropyl)-, (4R)- involves its interaction with specific molecular targets and pathways. The hydroxy and oxopropyl groups contribute to its reactivity and ability to form hydrogen bonds, influencing its biological activity.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Key Findings and Implications

- Stereochemistry : The (4R) configuration in the target compound and some analogs (e.g., ) is critical for chiral recognition in catalysis or drug-receptor interactions.

- Substituent Effects :

- 1-Position : Acyl groups with aromatic or sulfur moieties (e.g., isoxazole, acetylthio) enhance lipophilicity and binding affinity.

- 4-Position : Esterification of the hydroxy group (e.g., trifluoromethylphenyl) reduces polarity, improving membrane permeability.

- Synthetic Strategies : Modifications at the 1-position often involve acylation with activated esters (), while 4-position changes require selective protection/deprotection (e.g., TFA in DCM for tert-butoxy removal, ).

Biological Activity

L-Proline, 4-hydroxy-1-(2-methyl-1-oxopropyl)-, (4R)- is a derivative of proline, an amino acid that plays a crucial role in protein synthesis and cellular functions. This compound has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and transport modulation.

- Molecular Formula : C₇H₁₃NO₃

- Molecular Weight : 159.18 g/mol

- CAS Number : 13135-69-8

- PubChem ID : 15594656

Research indicates that derivatives of hydroxy-L-proline, including L-Proline, 4-hydroxy-1-(2-methyl-1-oxopropyl)-, (4R)-, can act as inhibitors of specific amino acid transporters. Notably, studies have highlighted their interaction with the SLC1A4 and SLC1A5 transporters, which are integral in mediating the uptake of neutral amino acids in various physiological processes .

Enzyme Inhibition

A significant body of research has focused on the inhibitory effects of hydroxy-L-proline derivatives on enzymes such as collagenases and amino acid transporters. The selective inhibition of SLC1A4 and SLC1A5 by these compounds suggests their potential use in treating conditions associated with dysregulated amino acid transport .

Case Studies

- Inhibition of Amino Acid Transporters :

- A study synthesized a series of hydroxy-L-proline derivatives and assessed their pharmacological activity against SLC1A4 and SLC1A5. Results showed that certain compounds exhibited high-affinity inhibition with low micromolar to nanomolar IC50 values, indicating strong potential for therapeutic applications .

- Collagenase Inhibition :

Data Table: Biological Activities of Hydroxy-L-Proline Derivatives

| Compound Name | Target Enzyme/Transporter | IC50 (µM) | Biological Effect |

|---|---|---|---|

| L-Proline, 4-hydroxy-1-(2-methyl-1-oxopropyl)-, (4R)- | SLC1A4 | 0.5 | High-affinity inhibitor |

| Hydroxy-L-proline derivative A | SLC1A5 | 0.3 | Selective transporter inhibition |

| Hydroxy-L-proline derivative B | Collagenase | 0.02 | Inhibition of collagen degradation |

Q & A

Basic Research Questions

Q. What is the role of the cyclic structure of L-proline derivatives in protein conformation and stability?

- Methodological Insight : The cyclic structure of L-proline introduces rigidity into peptide chains, restricting conformational flexibility. This is critical for stabilizing collagen triple helices and influencing protein folding kinetics. Studies utilize X-ray crystallography and NMR spectroscopy to analyze spatial arrangements, while mutagenesis experiments replace proline with non-cyclic amino acids to assess structural impacts .

Q. How is L-proline biosynthesized in biological systems, and what are its primary metabolic fates?

- Methodological Insight : L-proline is synthesized from glutamate via Δ¹-pyrroline-5-carboxylate (P5C) synthase and reductase. Isotopic labeling (e.g., ¹³C-glutamate) tracks metabolic flux, while knockout models (e.g., P5C synthase mutants) confirm pathway dependencies. Catabolism involves proline dehydrogenase (PRODH) and subsequent conversion to glutamate or succinate, analyzed via HPLC or GC-MS .

Q. What analytical techniques are validated for quantifying L-proline and its hydroxylated derivatives in biological matrices?

- Methodological Insight :

- Chromatography : Reverse-phase HPLC with UV/fluorescence detection, often paired with pre-column derivatization (e.g., o-phthalaldehyde).

- Electrophoresis : Capillary electrophoresis (CE) for rapid separation of free prolyl dipeptides in urine, validated for clinical biomarker studies .

- Spectroscopy : ¹H-NMR to distinguish L-proline from D-proline enantiomers based on chemical shifts .

Advanced Research Questions

Q. How does glucose availability regulate L-proline metabolism in Trypanosoma brucei, and what experimental models elucidate this interplay?

- Methodological Insight : In glucose-rich media, T. brucei prioritizes glycolysis, suppressing L-proline catabolism. RNAi knockdown of succinate dehydrogenase (SDH) and ¹³C-tracer studies reveal that glucose depletion upregulates PRODH activity 2–3-fold, shifting proline toward succinate and alanine production. NMR metabolomics quantifies isotopomer distributions in glucose-depleted vs. replete conditions .

Q. What methodological challenges arise in resolving contradictory data on L-proline transport mechanisms across Trypanosomatids?

- Methodological Insight : T. cruzi exhibits biphasic L-proline uptake (Km: 310 µM and 1360 µM), while Leishmania promastigotes use a broad-specificity transporter. Heterologous expression of TbAAT genes in yeast or Xenopus oocytes helps identify transporters, but conflicting kinetic data (e.g., H⁺-dependency in T. cruzi vs. ATP-driven uptake in T. brucei) require comparative RNA-seq and CRISPR-Cas9 knockout validation .

Q. Can L-proline serve as a green catalyst in organic synthesis, and what reaction optimizations are critical for scalability?

- Methodological Insight : L-proline catalyzes one-pot urea synthesis via nucleophilic activation of aniline derivatives. Optimizations include solvent selection (toluene for high yields at 100°C), catalyst loading (10–15 mol%), and substrate scope testing (electron-deficient anilines show lower reactivity). Reaction progress is monitored via TLC and LC-MS, with yields >85% reported for diphenylurea derivatives .

Q. How do structural modifications (e.g., 4-hydroxylation) alter the biochemical activity of L-proline in collagen synthesis inhibition?

- Methodological Insight : Cis-4-hydroxy-L-proline disrupts collagen triple-helix formation by competing with native proline residues. In vitro assays using human fibroblast cultures measure collagen secretion (ELISA for hydroxyproline content), while molecular docking studies predict steric clashes in collagenase binding sites. Toxicity profiles are assessed via hepatocyte viability assays and rodent models .

Data Contradiction Analysis

Q. Why do studies report divergent Km values for L-proline transporters in Trypanosoma cruzi vs. Leishmania spp.?

- Resolution : T. cruzi exhibits biphasic kinetics (Km: 310 µM and 1360 µM) due to two distinct transporters (Systems A and B), whereas Leishmania uses a single low-affinity transporter (Km >1 mM). These differences reflect evolutionary adaptations to host environments (e.g., insect vs. mammalian stages). Competitive inhibition assays with L-alanine and cysteine clarify substrate specificity .

Research Gaps and Future Directions

- Unresolved : Regulatory signals linking glucose sensing to L-proline catabolism in trypanosomes remain unidentified. Phosphoproteomics and CRISPR-Cas9 screens targeting glucose-responsive kinases (e.g., AMPK homologs) are proposed .

- Technical Limitation : Current analytical methods lack sensitivity for trace L-proline metabolites in complex matrices. Development of tandem mass spectrometry (MS/MS) with ion mobility separation is recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.